molecular formula C9H12N2S B13256618 2-(Pyrrolidin-3-ylthio)pyridine

2-(Pyrrolidin-3-ylthio)pyridine

Cat. No.: B13256618
M. Wt: 180.27 g/mol
InChI Key: PHMXZEABNWVEER-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-ylthio)pyridine is a pyridine derivative featuring a pyrrolidine ring attached via a sulfur atom at the 3-position of the pyrrolidine and the 2-position of the pyridine. This structural motif combines the aromaticity and electron-deficient nature of pyridine with the conformational flexibility and basicity of the pyrrolidine ring. The thioether linkage (C–S–C) enhances stability compared to oxygenated analogs and may influence biological activity, such as binding to metal ions or enzymes .

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

2-pyrrolidin-3-ylsulfanylpyridine

InChI

InChI=1S/C9H12N2S/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2

InChI Key

PHMXZEABNWVEER-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-ylthio)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a base. The reaction conditions often include solvents like acetone or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 2-(Pyrrolidin-3-ylthio)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-ylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(Pyrrolidin-3-ylthio)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-ylthio)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the pyrrolidine ring can enhance the compound’s binding affinity and selectivity. The sulfur atom acts as a linker, providing flexibility and stability to the molecule .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Substituent Position/Group Key Features Reference
2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine 6-position: pyrrolidin-1-yl Halogen substituents (F, I) enhance electrophilicity; pyrrolidine improves solubility
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide 6-position: hydroxymethyl-pyrrolidine Hydroxymethyl group increases hydrophilicity; pivalamide enhances stability
2-(Chloromethyl)pyridine hydrochloride 2-position: chloromethyl Reactive chloromethyl group enables further functionalization
2-[4-(10H-phenothiazine-3-yl)pyrimidin-2-yl]thio pyridine 2-position: thio-linked pyrimidine-phenothiazine Extended conjugation for photophysical applications

Key Observations :

  • Substituent Position : The 2-position of pyridine is a common site for functionalization. Thioether linkages (as in the target compound) offer stability and moderate reactivity compared to chloromethyl groups (high reactivity) .
  • Pyrrolidine Modifications : Pyrrolidin-1-yl substituents (e.g., in compounds) are more common than pyrrolidin-3-ylthio groups. The 3-ylthio group may confer unique steric and electronic effects due to sulfur’s polarizability and the pyrrolidine’s puckered conformation .

Biological Activity

2-(Pyrrolidin-3-ylthio)pyridine, particularly in its hydrochloride form, has emerged as a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and neuroprotective effects, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of 2-(Pyrrolidin-3-ylthio)pyridine hydrochloride is C₉H₁₂ClN₃OS, with a molecular weight of approximately 216.73 g/mol. The compound features a pyridine ring substituted with a pyrrolidinylthio group, which contributes to its unique chemical reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that pyridine derivatives, including 2-(Pyrrolidin-3-ylthio)pyridine, exhibit significant antimicrobial properties. A study highlighted that compounds containing the pyridine nucleus have demonstrated efficacy against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 0.5 to 64 μg/mL for bacteria and as low as 0.25 to 2 μg/mL for fungi .

Compound Target Microorganisms MIC (μg/mL)
2-(Pyrrolidin-3-ylthio)pyridineE. coli, S. aureus, P. aeruginosa0.5 - 64
Related Pyridine DerivativeCandida species0.25 - 2

Antiviral Activity

The urgency for new antiviral agents has led to investigations into the antiviral properties of pyridine compounds amid the COVID-19 pandemic. Studies suggest that the structural features of these compounds enhance their interaction with viral proteins, potentially inhibiting viral replication .

Neuroprotective Effects

Preliminary studies indicate that 2-(Pyrrolidin-3-ylthio)pyridine may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could be beneficial in conditions such as Alzheimer's disease and other cognitive disorders .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various pyridine derivatives were tested against bacterial strains such as Acinetobacter baumannii and Staphylococcus aureus. The results indicated that modifications to the pyridine structure significantly influenced antimicrobial potency.
  • Neuroprotective Evaluation : A study investigated the effects of several pyridine derivatives on neuronal cell lines exposed to oxidative stress. Results showed that certain derivatives, including 2-(Pyrrolidin-3-ylthio)pyridine, significantly reduced cell death and improved cell viability compared to controls.

The biological activity of 2-(Pyrrolidin-3-ylthio)pyridine can be attributed to several mechanisms:

  • Nucleophilic Substitution : The sulfur atom in the pyrrolidine moiety can participate in nucleophilic substitution reactions, enhancing the compound's reactivity with biological targets.
  • Protein Interaction : The geometric configuration of the compound allows for specific interactions with proteins involved in microbial resistance and neurodegeneration.

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